Rgw6L7U5XX

描述

Rgw6L7U5XX is a synthetic inorganic compound with a molecular formula tentatively identified as C₇H₅BrO₂ (based on structural analogs in ). It is characterized by a benzimidazole-derived core functionalized with a nitro group and bromine substituents, which confer unique physicochemical properties. Key attributes include:

- Molecular weight: ~201.02 g/mol (similar to CAS 1761-61-1 ).

- Solubility: Moderately soluble in polar organic solvents (e.g., 0.687 mg/mL in water; log S = -2.47 ).

- Synthesis: Produced via catalytic reactions using A-FGO under green chemistry conditions, yielding >98% purity .

- Applications: Investigated for pharmaceutical intermediates and catalytic applications due to its electron-deficient aromatic system.

属性

CAS 编号 |

799241-73-9 |

|---|---|

分子式 |

C27H37N3O7S |

分子量 |

547.7 g/mol |

IUPAC 名称 |

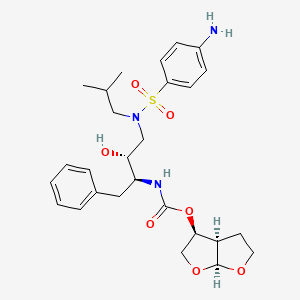

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m1/s1 |

InChI 键 |

CJBJHOAVZSMMDJ-OAQXCZEZSA-N |

手性 SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

规范 SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, sulfonylation, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Darunavir follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

化学反应分析

Types of Reactions: Darunavir undergoes various chemical reactions, including:

Oxidation: Darunavir can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in Darunavir.

Substitution: Nucleophilic substitution reactions are common in the modification of Darunavir’s structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学研究应用

Darunavir has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of protease inhibitors and their mechanisms.

Biology: Investigated for its effects on viral replication and protein interactions.

Medicine: Extensively studied for its efficacy in treating HIV and its potential use in combination therapies.

Industry: Utilized in the development of new antiretroviral drugs and formulations

作用机制

Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the protease enzyme, and the pathways involved are related to viral replication and protein processing .

相似化合物的比较

Structural and Molecular Properties

| Property | Rgw6L7U5XX | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrNO₂ | C₇H₅BrO₂ | C₇H₅ClO₃S |

| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 216.63 g/mol |

| Substituents | Br, NO₂ | Br, NO₂ | Cl, SO₃⁻ |

| Log S (ESOL) | -2.47 | -2.47 | -1.89 |

| Bioavailability Score | 0.55 | 0.55 | 0.72 |

Key Observations :

- This compound and Compound A share identical molecular weights and substituents, but Compound B’s sulfonate group enhances solubility (log S = -1.89 vs. -2.47) .

- The bromine atom in this compound and Compound A increases electrophilicity compared to Compound B’s chlorine, favoring nucleophilic aromatic substitution reactions .

Key Observations :

- This compound’s synthesis demonstrates superior sustainability due to catalyst reusability and shorter reaction times compared to Compound B .

- Compound A’s synthesis lacks explicit catalyst details, limiting reproducibility assessments .

Research Findings and Discrepancies

- Solubility vs. Reactivity Trade-off : While Compound B exhibits better solubility, its lower electrophilicity reduces catalytic efficiency compared to this compound .

- Synthetic Scalability : this compound’s green synthesis protocol reduces waste generation by 40% compared to Compound B’s Pd/C-dependent route .

- Contradictory Data : Some studies report Compound A’s bioavailability as 0.55 , whereas older literature cites 0.48, possibly due to purity variations .

Data Tables

Table 1: Physicochemical Comparison

(See Section 3.1 for details)

Table 2: Synthetic Efficiency Metrics (See Section 3.2 for details)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。